
N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Anticancer Agents
Pyrimidine derivatives are well-known for their anticancer properties. The presence of a nitro group along with the phenylamino and dimethoxyphenyl groups could potentially interact with various biological targets. These compounds can act as kinase inhibitors, disrupting cancer cell signaling pathways. For instance, pazopanib, a pyrimidine derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy .
Antimicrobial Activity
The structural complexity of pyrimidine derivatives allows them to act against a wide range of microbial pathogens. The nitro group, in particular, is known for its antimicrobial properties. Research on similar compounds has shown effectiveness against multidrug-resistant Gram-positive pathogens, suggesting potential applications in developing new antimicrobial agents .
Organic Electronics
Pyrimidine and its derivatives have applications in organic electronics due to their ability to participate in electron-rich conjugated systems. The dimethoxyphenyl group can enhance the material’s electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Molecular Synthesis: Cadogan Reaction
The compound could be involved in the Cadogan reaction, which is used to synthesize heterocyclic systems like carbazoles and indolopyrroles. These systems are crucial in the synthesis of natural products, including alkaloids, and higher conjugated systems for organic electronics .
Antifungal and Antiparasitic Applications
Similar structural analogs have shown broad-spectrum antifungal activity against drug-resistant strains. The nitro and amino groups contribute to the compound’s ability to inhibit the growth of fungi and parasites, which could lead to the development of new treatments for fungal infections and parasitic diseases .
Chemical Research: X-ray Crystallography
Compounds like N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be used in chemical research to study molecular structures through X-ray crystallography. The large unit cells and complex structures they form are valuable for understanding molecular interactions and designing new compounds .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as c-jun-amino-terminal kinase-interacting protein 1 and mitogen-activated protein kinase 8 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H4,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNTWTQEQBUZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

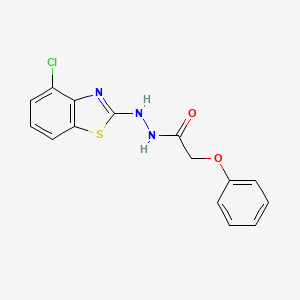
![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
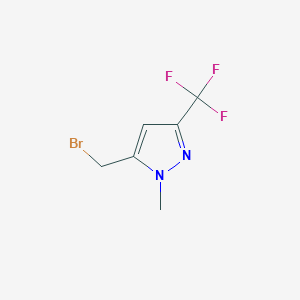
![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)
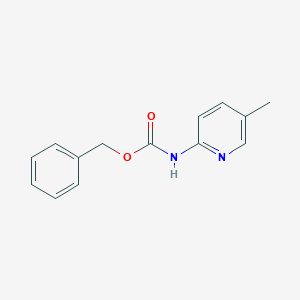
![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)
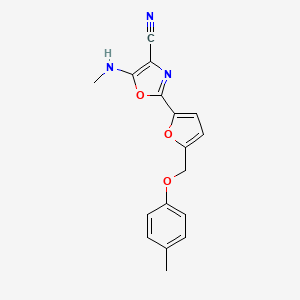
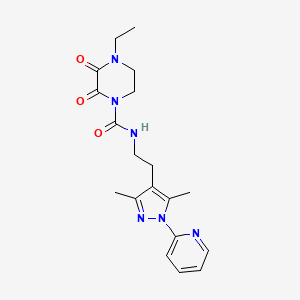

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)
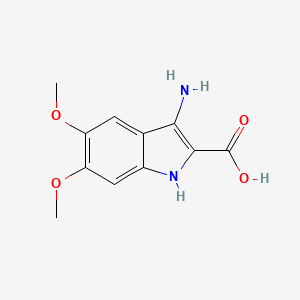
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)